molecular formula C19H24O5 B1252827 Trichothecin CAS No. 6379-69-7

Trichothecin

Cat. No. B1252827
CAS RN: 6379-69-7
M. Wt: 332.4 g/mol
InChI Key: LJWZOKOFCBPNAG-HULHSAFCSA-N
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Description

Trichothecin is a trichothecene. It has a role as a metabolite.

Scientific Research Applications

Antifungal Properties

  • Antifungal Activity : Trichothecin, originally identified from Trichothecium roseum, has demonstrated notable antifungal properties. It is effective against various fungi, including those pathogenic to humans, like skin pathogens and those causing generalized infections. Its antifungal activity remains unaltered by processes like autoclaving, indicating remarkable thermostability (Freeman & Morrison, 1948) (Freeman, 1955).

Impact on Cellular Functions

  • Apoptosis in Cancer Cells : Research shows that trichothecin can induce apoptosis (cell death) in HepG2 cells (a type of liver cancer cell) by activating caspase-9 and disrupting mitochondrial function. This highlights its potential in cancer research, particularly in studying apoptosis mechanisms and possibly as an anticancer agent (Du et al., 2012).
  • Cytotoxicity Against Tumor Cells : Various studies have explored the cytotoxic effects of trichothecenes, including trichothecin, on human solid tumor cells. These findings are significant for understanding the potential therapeutic applications of trichothecin in cancer treatment (Choi et al., 1996).

Immunomodulatory Effects

  • Immunosuppressive and Immunostimulatory Effects : Trichothecenes, including trichothecin, exhibit paradoxical immunomodulatory effects, being both immunosuppressive and immunostimulatory. This dual action is influenced by factors like dosage, exposure timing, and immune function assessment time, offering insights into their potential use in immune-related therapies (Wu et al., 2017).

Resistance Mechanisms in Fungi

  • Resistance in Producing Fungi : The producing fungus of trichothecin, Trichothecium roseum, exhibits natural resistance to this compound. Understanding the resistance mechanisms, which occur at the ribosomal level, can provide valuable insights into developing strategies against fungal infections and mycotoxins (Iglesias & Ballesta, 1994).

Agricultural Impact

  • Effect on Plant Pathogens and Agricultural Products : Trichothecin has been studied for its effects on plant pathogens, particularly in agriculture. Its impact on the quality of agricultural products, like wine, due to its bitter taste at high concentrations, is also a significant area of research (Schwenk et al., 1989).

properties

CAS RN

6379-69-7

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate

InChI

InChI=1S/C19H24O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,13-15H,8-10H2,1-4H3/b6-5-/t13-,14-,15-,17+,18-,19+/m1/s1

InChI Key

LJWZOKOFCBPNAG-HULHSAFCSA-N

Isomeric SMILES

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3

SMILES

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3

Canonical SMILES

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3

Pictograms

Acute Toxic; Irritant

synonyms

trichothecin
trichothecine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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